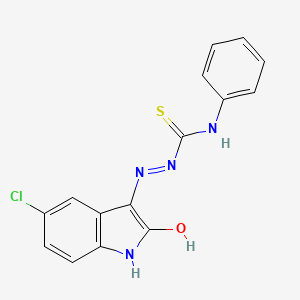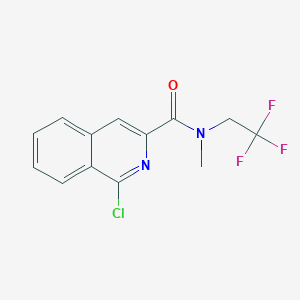![molecular formula C20H20ClFN4O2S B2805656 5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893911-79-0](/img/structure/B2805656.png)
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The compound contains a pyrimidine ring substituted with various functional groups, including a 2-chloro-6-fluorobenzyl group, a thio group, a cyclopentyl group, and two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring forms the core structure, with the various substituents attached at different positions. The exact molecular structure would require more specific information or computational modeling to determine .Aplicaciones Científicas De Investigación
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, like the mentioned compound, have been extensively studied for their applications in cancer treatment. These compounds, including 5-Fluorouracil (5-FU), are critical in treating various cancers due to their ability to perturb nucleic acid structure and dynamics. They inhibit key enzymes like thymidylate synthase, tRNA methyltransferase, and DNA topoisomerase 1, showcasing their potential in personalized medicine and cancer treatment (Gmeiner, 2020).
Synthetic Pathways and Pharmaceutical Applications
The structural complexity of pyranopyrimidine cores, a structural element in compounds like the one , is a focus in medicinal chemistry. These structures serve as precursors in pharmaceuticals, and their synthesis involves multiple pathways, utilizing various catalysts. The hybrid catalysts used in these syntheses have been extensively reviewed, highlighting their crucial role in developing potential lead molecules (Parmar, Vala, & Patel, 2023).
Pyrimidoquinolines and Related Compounds
Pyrimidoquinolines and their thio analogues, sharing structural features with the mentioned compound, have significant therapeutic importance. Their synthesis from barbituric acids and their potential in creating biologically active molecules have been described, emphasizing the diversity and potential of pyrimidine-based structures in medicinal applications (Nandha kumar, Suresh, Mythili, & Mohan, 2001).
Mechanistic Insights into Pyrimidine Analogues
The incorporation of fluorine into pyrimidine nucleotide analogues, as in the specified compound, significantly alters their antiviral and toxicity profiles. Understanding the mechanistic consequences of such modifications on enzymes like HIV-1 reverse transcriptase provides insights into the potency and selectivity of these compounds as antiviral agents (Ray, Schinazi, Murakami, Basavapathruni, Shi, Zorca, Chu, & Anderson, 2003).
Direcciones Futuras
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the diverse biological activities exhibited by pyrimidine derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
Propiedades
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN4O2S/c1-25-17-15(19(27)26(2)20(25)28)18(24-16(23-17)11-6-3-4-7-11)29-10-12-13(21)8-5-9-14(12)22/h5,8-9,11H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMYSVNGBQUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

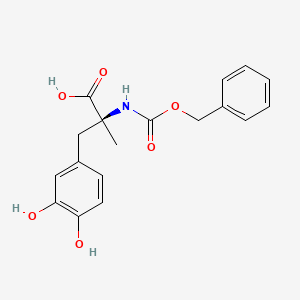
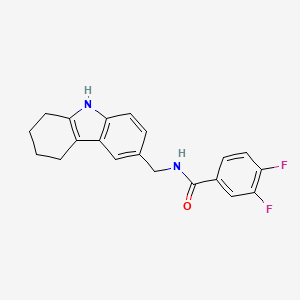
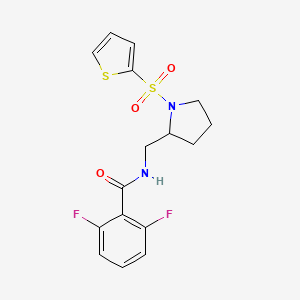
![5-chloro-N-[3-[(5-chlorothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![1-Ethyl-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzimidazole](/img/structure/B2805581.png)
![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)
![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)
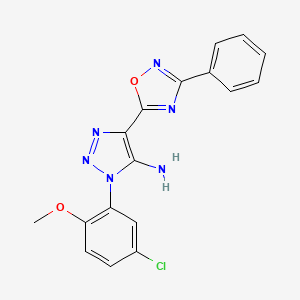
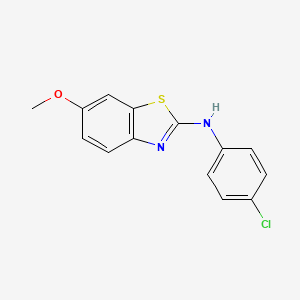
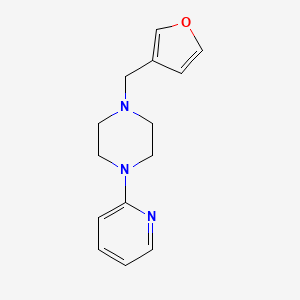
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
